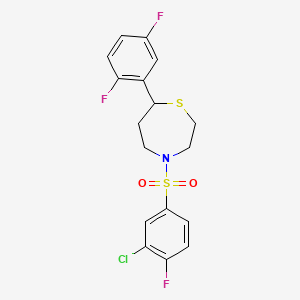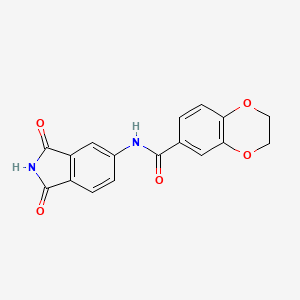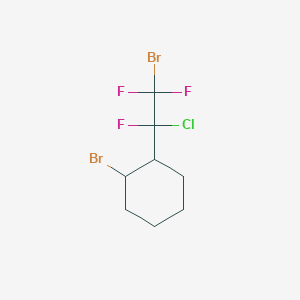
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes These compounds are characterized by a seven-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of Halogen Atoms: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
科学的研究の応用
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Use in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and a sulfonyl group could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-((3-Chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane: Lacks the additional difluorophenyl group.
7-(2,5-Difluorophenyl)-1,4-thiazepane: Lacks the sulfonyl and chlorofluorophenyl groups.
Uniqueness
The unique combination of halogen atoms and a sulfonyl group in 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane might confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2S2/c18-14-10-12(2-4-16(14)21)26(23,24)22-6-5-17(25-8-7-22)13-9-11(19)1-3-15(13)20/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVBJKKOKDOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)


![3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2475057.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2475061.png)
![2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2475062.png)
![2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2475063.png)

![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)
